molecular formula C7H11N3O B1437533 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine CAS No. 1177299-92-1

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Cat. No.: B1437533
CAS No.: 1177299-92-1
M. Wt: 153.18 g/mol
InChI Key: ICDWOXKTCNBLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
CAS: 1082420-52-7
Molecular Formula: C₆H₉N₃O
Molecular Weight: 139.16 g/mol
Structure: Features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a methylamine group at position 3.
Applications: Primarily used as an intermediate in pharmaceutical synthesis due to its metabolic stability and compact structure .

Properties

IUPAC Name

1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-8-4-6-9-7(11-10-6)5-2-3-5/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDWOXKTCNBLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the cyclopropyl group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine has several notable applications:

Chemistry :

  • It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with tailored properties.

Biology :

  • The compound is studied for its potential biological activity, including interactions with biological molecules that may lead to novel therapeutic agents.

Medicine :

  • Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural characteristics that may confer beneficial biological activities.

Industry :

  • It can be utilized in the development of advanced materials with specific functionalities, which could be beneficial in various industrial applications.

Research indicates that compounds containing the oxadiazole ring exhibit diverse biological activities:

Anti-inflammatory Activity

Studies have shown that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound may possess similar anti-inflammatory properties.

Antimicrobial Activity

Compounds with oxadiazole moieties have demonstrated efficacy against various bacterial strains and fungi. This raises the possibility that this compound may also exhibit antimicrobial effects against microbial pathogens.

Anticancer Potential

The structural features of oxadiazole derivatives are linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound could enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.

Case Studies

Recent studies exploring the biological activity of oxadiazole derivatives provide insights into the potential applications of this compound:

Study Findings Relevance
Study on Anti-inflammatory Effects Demonstrated inhibition of pro-inflammatory cytokines in vitro.Supports potential use in treating inflammatory diseases.
Antimicrobial Evaluation Showed activity against multiple bacterial strains.Suggests application in developing new antibiotics.
Anticancer Activity Assessment Induced apoptosis in specific cancer cell lines.Indicates potential for cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Features

The following compounds share the 1,2,4-oxadiazole scaffold but differ in substituents, leading to distinct physicochemical and pharmacological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine C₆H₉N₃O 139.16 Cyclopropyl (position 5), methylamine (position 3) Compact, metabolically stable, high synthetic utility
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide C₁₀H₁₀N₄O₃S 278.28 Benzenesulphonamide group Enhanced electronic effects due to sulfonamide; moderate synthesis yield (57%)
N-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride C₁₃H₂₂ClN₃O 271.79 Cycloheptyl (position 3), cyclopropanamine Bulkier substituent; hydrochloride salt improves solubility
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine C₈H₁₃N₃O 167.21 Ethylamine chain with methyl group Extended amine chain may enhance receptor binding
1-(5-Isobutyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine C₈H₁₅N₃O 169.23 Isobutyl (position 5) Increased hydrophobicity; potential for CNS penetration
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride C₉H₁₆ClN₃O 229.70 Cyclobutyl (position 5), ethylamine Intermediate ring size (cyclobutyl) balances stability and reactivity

Physicochemical Properties

  • Molecular Weight : The target compound (139.16 g/mol) is smaller than analogs like the cycloheptyl derivative (271.79 g/mol), likely improving its bioavailability .
  • Hydrophobicity : The isobutyl analog (C₈H₁₅N₃O) has greater lipophilicity, which may enhance blood-brain barrier penetration .

Commercial Availability

  • Target Compound : Available from suppliers like CymitQuimica as a hydrochloride salt (CAS 1082420-52-7) .
  • Other Analogs : Compounds such as 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (97% purity) are listed by Alfa, indicating their utility in high-throughput screening .

Biological Activity

1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine is a synthetic organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a cyclopropyl group attached to an oxadiazole ring, which is further connected to a methanamine moiety. The biological activity of this compound is of particular interest for its potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C6H9N3OC_6H_9N_3O with a molecular weight of approximately 139.16 g/mol. Its structural characteristics include:

  • IUPAC Name : this compound
  • CAS Number : 1082420-52-7
  • SMILES Notation : NCC1=NOC(C2CC2)=N1

Biological Activity and Mechanisms

Research indicates that compounds containing the oxadiazole ring exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of this compound are still under investigation; however, related compounds have shown promising results.

Anti-inflammatory Activity

Studies on oxadiazole derivatives have reported significant anti-inflammatory effects. For instance, certain derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could potentially possess similar properties.

Antimicrobial Activity

Compounds with oxadiazole moieties have been evaluated for their antimicrobial properties. Research indicates that they can exhibit activity against various bacterial strains and fungi . This raises the possibility that our compound may also show efficacy against microbial pathogens.

Anticancer Potential

The structural features of oxadiazole derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that these compounds can target specific cancer cell lines effectively . The cyclopropyl group may enhance the binding affinity to biological targets, potentially increasing the therapeutic efficacy.

Case Studies

Recent studies exploring the biological activity of oxadiazole derivatives provide insights into the potential applications of this compound:

StudyFindings
Identified novel NLRP3 inhibitors based on oxadiazole structures showing significant reductions in inflammation markers in macrophages.
Demonstrated antimicrobial activity of related oxadiazole compounds against resistant bacterial strains.
Reported anti-inflammatory effects in animal models using oxadiazole derivatives with similar structural motifs.

Comparative Analysis

To understand the unique properties of this compound compared to other related compounds, a comparative analysis can be performed:

CompoundStructureBiological Activity
This compoundCyclopropyl + OxadiazolePotential anti-inflammatory and antimicrobial
N-(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamineMethyl instead of CyclopropylModerate antimicrobial activity
N-(5-Ethyl-1,2,4-oxadiazol-3-YL)methyl]ethanamineEthyl groupEnhanced binding affinity in cancer models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.